
PCSK9 degrader 1
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
PCSK9 degrader 1 is a selective proprotein convertase subtilisin-like/kexin type 9 degrader. This compound is designed to target and degrade proprotein convertase subtilisin/kexin type 9, a protein that plays a crucial role in the regulation of low-density lipoprotein cholesterol levels in the blood. By promoting the degradation of proprotein convertase subtilisin/kexin type 9, this compound helps in reducing plasma low-density lipoprotein cholesterol levels, thereby potentially lowering the risk of cardiovascular diseases .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of PCSK9 degrader 1 involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The synthetic route typically includes the following steps:
Formation of Intermediate Compounds: The initial step involves the preparation of intermediate compounds through reactions such as esterification, amidation, and cyclization.
Coupling Reactions: The intermediate compounds are then subjected to coupling reactions using reagents like coupling agents and catalysts to form the desired product.
Purification: The final product is purified using techniques such as chromatography to obtain this compound in its pure form.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions, scaling up the reactions, and ensuring the purity and quality of the final product through rigorous quality control measures .
Analyse Chemischer Reaktionen
Types of Reactions
PCSK9 degrader 1 undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions in the presence of oxidizing agents.
Reduction: Reduction reactions can occur under specific conditions using reducing agents.
Substitution: Substitution reactions involve the replacement of functional groups in the compound with other groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of oxidized derivatives, while reduction may yield reduced forms of the compound .
Wissenschaftliche Forschungsanwendungen
PCSK9 degrader 1 has a wide range of scientific research applications, including:
Chemistry: Used as a tool for studying the degradation of proprotein convertase subtilisin/kexin type 9 and its impact on low-density lipoprotein cholesterol levels.
Biology: Employed in research to understand the role of proprotein convertase subtilisin/kexin type 9 in cellular processes and its interactions with other proteins.
Medicine: Investigated for its potential therapeutic applications in lowering low-density lipoprotein cholesterol levels and reducing the risk of cardiovascular diseases.
Wirkmechanismus
PCSK9 degrader 1 exerts its effects by binding to proprotein convertase subtilisin/kexin type 9 and promoting its degradation. This process involves the following steps:
Binding: this compound binds to proprotein convertase subtilisin/kexin type 9 with high affinity.
Degradation: The binding of this compound leads to the recruitment of cellular degradation machinery, resulting in the degradation of proprotein convertase subtilisin/kexin type 9.
Reduction of Low-Density Lipoprotein Cholesterol Levels: The degradation of proprotein convertase subtilisin/kexin type 9 increases the recycling of low-density lipoprotein receptors on the surface of hepatocytes, leading to enhanced clearance of low-density lipoprotein cholesterol from the blood.
Vergleich Mit ähnlichen Verbindungen
PCSK9 degrader 1 is unique compared to other similar compounds due to its high selectivity and affinity for proprotein convertase subtilisin/kexin type 9. Similar compounds include:
Evolocumab: A monoclonal antibody that inhibits proprotein convertase subtilisin/kexin type 9.
Alirocumab: Another monoclonal antibody targeting proprotein convertase subtilisin/kexin type 9.
Inclisiran: A small interfering RNA that reduces proprotein convertase subtilisin/kexin type 9 levels.
This compound stands out due to its small molecule nature, which allows for different modes of administration and potentially fewer side effects compared to monoclonal antibodies .
Eigenschaften
Molekularformel |
C34H34FN3O6S |
|---|---|
Molekulargewicht |
631.7 g/mol |
IUPAC-Name |
4-[2-fluoro-4-[[(1R)-1-methyl-6-(oxan-2-ylmethoxy)-1-[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]-3,4-dihydro-2H-isoquinolin-7-yl]oxy]phenyl]benzoic acid |
InChI |
InChI=1S/C34H34FN3O6S/c1-34(19-31(39)38-33-36-13-15-45-33)27-18-30(29(16-23(27)11-12-37-34)43-20-25-4-2-3-14-42-25)44-24-9-10-26(28(35)17-24)21-5-7-22(8-6-21)32(40)41/h5-10,13,15-18,25,37H,2-4,11-12,14,19-20H2,1H3,(H,40,41)(H,36,38,39)/t25?,34-/m1/s1 |
InChI-Schlüssel |
QSQMEZHJQDPPNQ-GWDUEUPMSA-N |
Isomerische SMILES |
C[C@]1(C2=CC(=C(C=C2CCN1)OCC3CCCCO3)OC4=CC(=C(C=C4)C5=CC=C(C=C5)C(=O)O)F)CC(=O)NC6=NC=CS6 |
Kanonische SMILES |
CC1(C2=CC(=C(C=C2CCN1)OCC3CCCCO3)OC4=CC(=C(C=C4)C5=CC=C(C=C5)C(=O)O)F)CC(=O)NC6=NC=CS6 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[4-[(E)-3-(2-methoxyquinolin-3-yl)-3-oxoprop-1-enyl]-2,6-dimethylphenoxy]-2-methylpropanoic acid](/img/structure/B12413965.png)
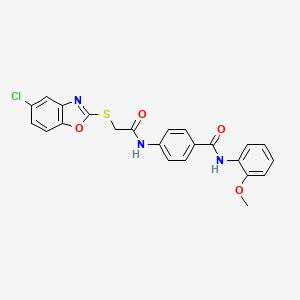
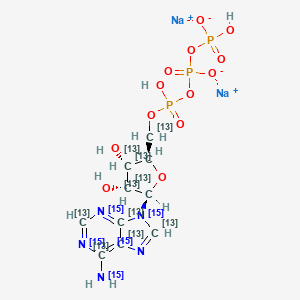
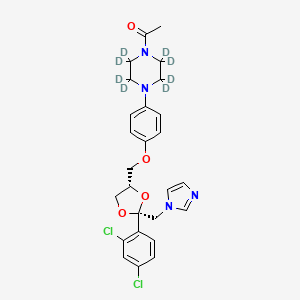
![(3S,7aR)-2,3,7,7a-Tetrahydro-2,2-dimethyl-5-(phenylmethyl)-imidazo[5,1-b]thiazole-3,7-dicarboxylic Acid-d5](/img/structure/B12413991.png)
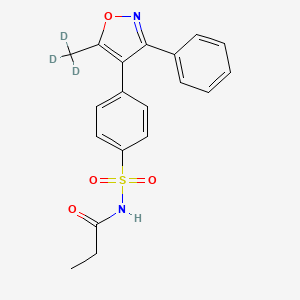

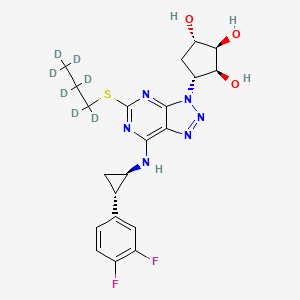
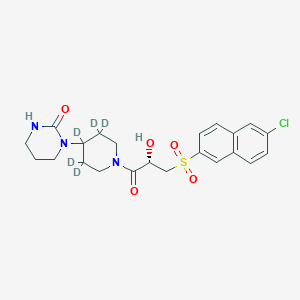
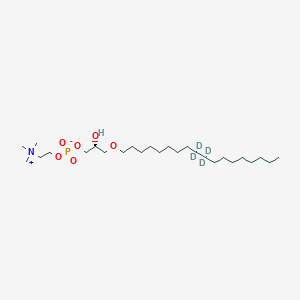
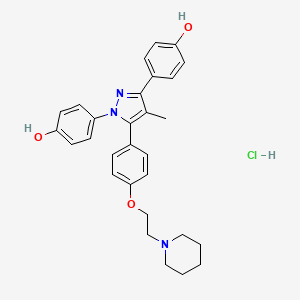

![2,2-diphenyl-2-[1-[1,1,2,2-tetradeuterio-2-(2,3-dihydro-1-benzofuran-5-yl)ethyl]pyrrolidin-3-yl]acetamide;hydrobromide](/img/structure/B12414019.png)
![(4R,6R)-4-hydroxy-6-[(5R,7S,10R)-10-hydroxy-5,7-dimethylundecyl]oxan-2-one](/img/structure/B12414035.png)
